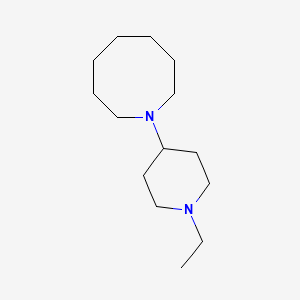
1-(1-ethyl-4-piperidinyl)azocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-4-piperidinyl)azocane, also known as EPAC or SKF-82958, is a chemical compound that belongs to the class of dopamine receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
作用机制
1-(1-ethyl-4-piperidinyl)azocane acts as a partial agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate adenylate cyclase and increase intracellular levels of cyclic AMP (cAMP). 1-(1-ethyl-4-piperidinyl)azocane selectively activates the D1 receptor subtype, which is primarily expressed in the striatum and prefrontal cortex. The activation of D1 receptors by 1-(1-ethyl-4-piperidinyl)azocane leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways.
Biochemical and Physiological Effects:
1-(1-ethyl-4-piperidinyl)azocane has been shown to have a variety of biochemical and physiological effects, particularly in the brain. It has been shown to increase the release of dopamine and other neurotransmitters in the striatum and prefrontal cortex, leading to increased locomotor activity and cognitive performance. 1-(1-ethyl-4-piperidinyl)azocane has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
1-(1-ethyl-4-piperidinyl)azocane has several advantages as a research tool. It is highly selective for dopamine D1 receptors, which allows for the specific activation of this receptor subtype without affecting other dopamine receptor subtypes. 1-(1-ethyl-4-piperidinyl)azocane is also relatively stable and can be easily synthesized in large quantities. However, 1-(1-ethyl-4-piperidinyl)azocane has several limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, 1-(1-ethyl-4-piperidinyl)azocane is not orally bioavailable and must be administered via injection.
未来方向
There are several future directions for research on 1-(1-ethyl-4-piperidinyl)azocane. One area of interest is the role of 1-(1-ethyl-4-piperidinyl)azocane in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. 1-(1-ethyl-4-piperidinyl)azocane has been shown to play a role in the regulation of synaptic plasticity in the striatum and prefrontal cortex, and further research in this area could lead to a better understanding of the molecular mechanisms underlying learning and memory. Another area of interest is the potential therapeutic applications of 1-(1-ethyl-4-piperidinyl)azocane in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
合成方法
1-(1-ethyl-4-piperidinyl)azocane can be synthesized through a multistep process starting from 4-piperidone. The first step involves the conversion of 4-piperidone to 1-ethyl-4-piperidinol, which is then reacted with 2-chloroethyl isocyanate to yield 1-(1-ethyl-4-piperidinyl)urea. The final step involves the reaction of 1-(1-ethyl-4-piperidinyl)urea with sodium nitrite and hydrochloric acid to produce 1-(1-ethyl-4-piperidinyl)azocane.
科学研究应用
1-(1-ethyl-4-piperidinyl)azocane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate dopamine D1 receptors, which are involved in a variety of physiological processes such as reward, motivation, and cognition. As a result, 1-(1-ethyl-4-piperidinyl)azocane has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes.
属性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-15-12-8-14(9-13-15)16-10-6-4-3-5-7-11-16/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIXNCXHWNUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpiperidin-4-yl)azocane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)
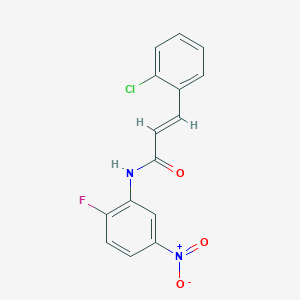
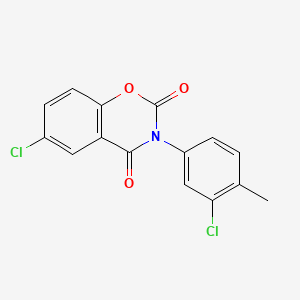
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
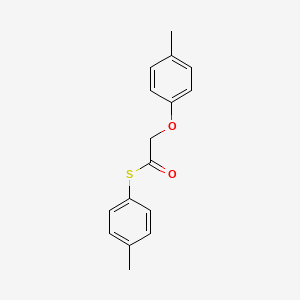
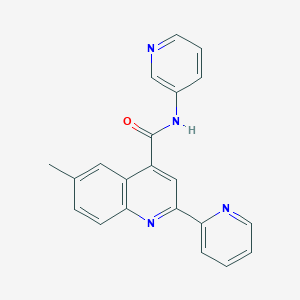
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)